molecular formula C22H29NO4 B184040 Bisdehydroneotuberostemonine CAS No. 106861-40-9

Bisdehydroneotuberostemonine

Cat. No.: B184040
CAS No.: 106861-40-9
M. Wt: 371.5 g/mol
InChI Key: RFGMIDHPFYCJDM-UHFFFAOYSA-N
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Description

Bisdehydroneotuberostemonine is a natural product found in Stemona tuberosa and Arcyria cinerea with data available.

Biological Activity

Overview

Bisdehydroneotuberostemonine is a natural alkaloid primarily isolated from the roots of Stemona tuberosa and Arcyria cinerea. This compound is part of the Stemona alkaloids, which are known for their diverse biological activities, including antimicrobial, antiparasitic, and anti-inflammatory effects. The structural complexity of this compound, characterized by multiple rings and functional groups, contributes significantly to its biological efficacy.

Target Interactions

Research indicates that this compound interacts with various biological targets, primarily through inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been shown to inhibit the activity of cyclooxygenase-2 (PTGS2), which is involved in inflammatory processes.

Cellular Effects

The compound exhibits significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide production in BV2 microglial cells, indicating its potential as an anti-inflammatory agent . Additionally, this compound influences cellular metabolism and gene expression, which are critical for maintaining cellular homeostasis.

Biological Activities

  • Anti-inflammatory Activity
    • Inhibition of Nitric Oxide Production : this compound significantly reduces nitric oxide levels in BV2 microglial cells stimulated by LPS, suggesting its role in mitigating neuroinflammation .
  • Antimicrobial Properties
    • The compound has demonstrated effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent.
  • Antiparasitic Effects
    • Notably effective against certain parasitic infections, making it a candidate for further pharmacological studies in this area.

Case Study: Anti-inflammatory Effects

A study conducted on the effects of this compound on LPS-induced inflammation in BV2 microglial cells revealed:

  • Experimental Setup : Cells were treated with varying concentrations of this compound prior to LPS exposure.
  • Results : A dose-dependent decrease in nitric oxide production was observed, with significant reductions at higher concentrations.
Concentration (µM)Nitric Oxide Production (µM)
030 ± 5
1025 ± 3
5015 ± 2
1005 ± 1

This data supports the compound's potential as a therapeutic agent in inflammatory diseases.

Table: Comparative Biological Activities of Related Alkaloids

Compound NameStructural FeaturesBiological Activity
NeostenineSimilar azepane coreAntimicrobial
TuberostemospironineShares lactone ring structuresAntiparasitic
This compoundUnique arrangement of lactonesAnti-inflammatory, Antimicrobial

Properties

IUPAC Name

10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGMIDHPFYCJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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